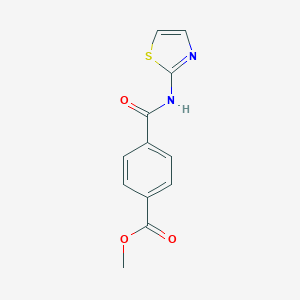![molecular formula C20H14FN3O3S2 B250547 [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a crucial role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which play a crucial role in the immune response. This results in the suppression of T-cell activation and proliferation, which is responsible for the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the incidence of acute rejection in kidney transplant recipients.
实验室实验的优点和局限性
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been extensively studied in animal models and clinical trials, and its safety and efficacy have been established. However, its use is associated with an increased risk of infections, including opportunistic infections and reactivation of latent infections. Therefore, caution should be exercised when using this compound in patients with a history of infections.
未来方向
1. Combination therapy: [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been shown to be effective in combination with other immunosuppressive agents, such as methotrexate, in the treatment of rheumatoid arthritis. Further studies are needed to investigate the optimal combination therapy for different autoimmune diseases.
2. Long-term safety: The long-term safety of this compound is not yet fully understood. Further studies are needed to investigate the potential risks associated with long-term use of this compound.
3. New indications: this compound has shown promise in the treatment of various autoimmune diseases. Further studies are needed to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Novel JAK inhibitors: this compound is one of several JAK inhibitors that have been developed. Further studies are needed to investigate the efficacy and safety of these inhibitors and their potential therapeutic applications in various diseases.
Conclusion:
This compound is a small molecule inhibitor of JAK3 that has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its mechanism of action involves the selective inhibition of JAK3, which blocks the downstream signaling of cytokines that play a crucial role in the immune response. This compound has been extensively studied in animal models and clinical trials, and its safety and efficacy have been established. However, caution should be exercised when using this compound in patients with a history of infections. Further studies are needed to investigate its potential therapeutic applications in other autoimmune diseases and to investigate the long-term safety of this compound.
合成方法
The synthesis of [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid involves the condensation of 3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinethiol with N-(2-hydroxyethyl)glycine methyl ester hydrochloride, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
属性
分子式 |
C20H14FN3O3S2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-[[2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C20H14FN3O3S2/c21-13-5-3-12(4-6-13)14-8-16(17-2-1-7-28-17)24-20(15(14)9-22)29-11-18(25)23-10-19(26)27/h1-8H,10-11H2,(H,23,25)(H,26,27) |
InChI 键 |
JARLZQQNQKOMSB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)NCC(=O)O |
规范 SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
